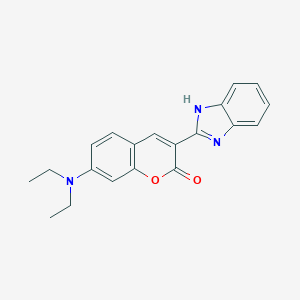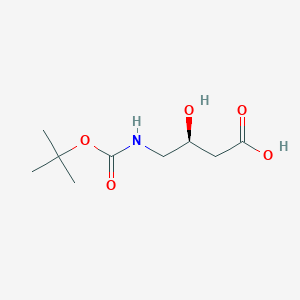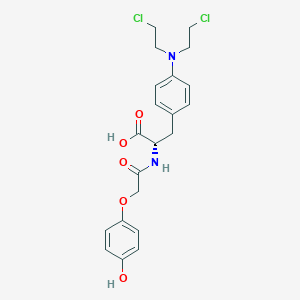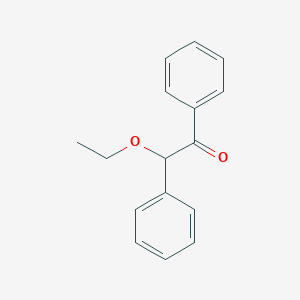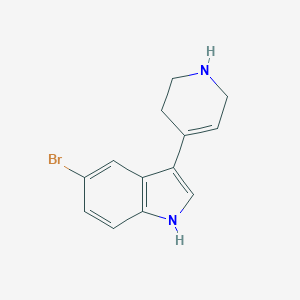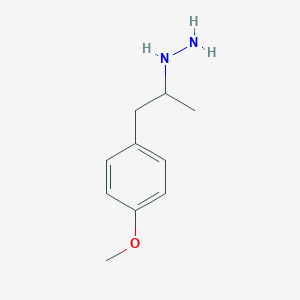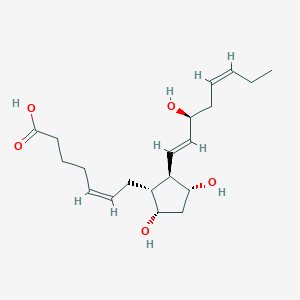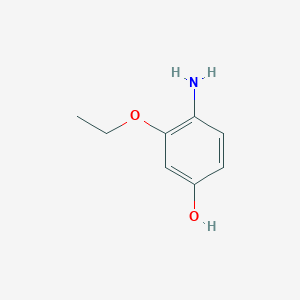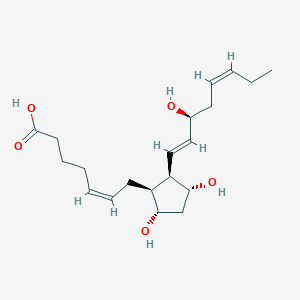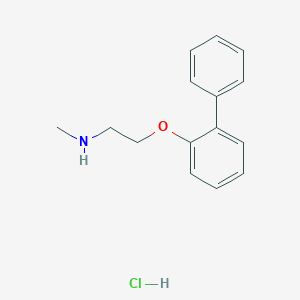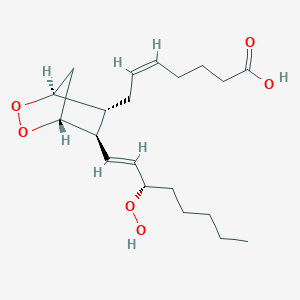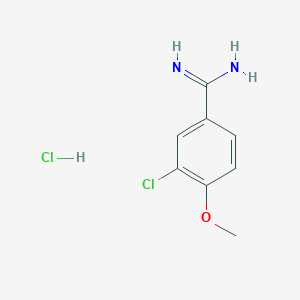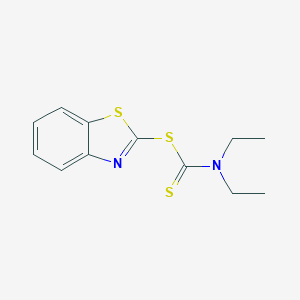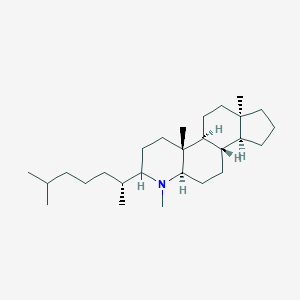
4-Methyl-4-azacholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-azacholestane (4-MA) is a synthetic steroid that has been developed for scientific research purposes. It is a derivative of cholesterol and has been found to have potential applications in various fields of research, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-Methyl-4-azacholestane has potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in treating diseases such as cancer and arthritis. It has also been used in studies related to cholesterol metabolism and the biosynthesis of steroids. Additionally, 4-Methyl-4-azacholestane has been used as a tool for studying the structure and function of membrane proteins.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-azacholestane is not fully understood. However, it is known to interact with membrane proteins and modulate their activity. It has been found to inhibit the activity of certain enzymes involved in cholesterol biosynthesis, which may contribute to its anti-tumor properties. Additionally, 4-Methyl-4-azacholestane has been shown to interact with ion channels and transporters, which may explain its effects on membrane protein function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Methyl-4-azacholestane are diverse and depend on the specific application. It has been found to have anti-inflammatory and anti-tumor effects, as well as effects on cholesterol metabolism. Additionally, 4-Methyl-4-azacholestane has been shown to affect membrane protein function, which may have implications for various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-4-azacholestane in lab experiments is its potential to modulate membrane protein function. This makes it a useful tool for studying the structure and function of membrane proteins. Additionally, its anti-inflammatory and anti-tumor properties make it a potential candidate for drug development. However, the synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research related to 4-Methyl-4-azacholestane. One area of interest is its potential use in drug development. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand its mechanism of action and its effects on membrane protein function. Finally, the synthesis of 4-Methyl-4-azacholestane could be optimized to make it more accessible for scientific research purposes.
Méthodes De Synthèse
The synthesis of 4-Methyl-4-azacholestane involves several steps. The starting material for the synthesis is cholesterol, which is converted to 4-Methyl-4-azacholestane via a series of chemical reactions. The process involves the use of various reagents and catalysts, and the final product is purified using chromatography techniques. The synthesis of 4-Methyl-4-azacholestane is a complex process that requires expertise in organic chemistry.
Propriétés
Numéro CAS |
1867-76-1 |
|---|---|
Nom du produit |
4-Methyl-4-azacholestane |
Formule moléculaire |
C27H49N |
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline |
InChI |
InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1 |
Clé InChI |
ZBHJPJSJUPTGSI-DLIDQQGSSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
Synonymes |
4-methyl-4-aza-5 alpha-cholestane 4-methyl-4-azacholestane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



